molecular formula C13H18BrNO2 B7973761 3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline

3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline

Cat. No.: B7973761
M. Wt: 300.19 g/mol
InChI Key: RNZPWGWTAFZOQW-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 5-position, and an oxan-4-ylmethyl group attached to the nitrogen atom of the aniline ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the bromination of 5-methoxyaniline followed by the introduction of the oxan-4-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or acetonitrile. The nucleophilic substitution step may require the use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reaction.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets. Additionally, the oxan-4-ylmethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methoxyaniline: Lacks the oxan-4-ylmethyl group, which may affect its solubility and reactivity.

    5-Methoxy-N-[(oxan-4-yl)methyl]aniline: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.

    3-Bromo-N-[(oxan-4-yl)methyl]aniline: Lacks the methoxy group, which may impact its electronic properties and interactions with molecular targets.

Uniqueness

3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline is unique due to the combination of the bromine, methoxy, and oxan-4-ylmethyl groups. This unique structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-methoxy-N-(oxan-4-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-16-13-7-11(14)6-12(8-13)15-9-10-2-4-17-5-3-10/h6-8,10,15H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZPWGWTAFZOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NCC2CCOCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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